Fenspiride is an oxazolidinone spiro compound used as a drug in the treatment of certain respiratory diseases. It is approved for use in Russia for the treatment of acute and chronic inflammatory diseases of ENT organs and the respiratory tract (like rhinopharyngitis, laryngitis, tracheobronchitis, otitis and sinusitis), as well as for maintenance treatment of asthma.
Fenspiride
CAS No.: 5053-06-5
Cat. No.: VC21344498
Molecular Formula: C15H20N2O2
Molecular Weight: 260.33 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 5053-06-5 |
---|---|
Molecular Formula | C15H20N2O2 |
Molecular Weight | 260.33 g/mol |
IUPAC Name | 8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Standard InChI | InChI=1S/C15H20N2O2/c18-14-16-12-15(19-14)7-10-17(11-8-15)9-6-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,18) |
Standard InChI Key | FVNFBBAOMBJTST-UHFFFAOYSA-N |
SMILES | C1CN(CCC12CNC(=O)O2)CCC3=CC=CC=C3 |
Canonical SMILES | C1CN(CCC12CNC(=O)O2)CCC3=CC=CC=C3 |
Appearance | Off-White to Pale Yellow Solid |
Melting Point | 232-233 |
Pharmacological Properties and Mechanism of Action
General Description
Fenspiride functions as an antagonist of 5-hydroxytryptamine, with bronchial smooth muscle expansion effects positioned between isoproterenol and theophylline. It effectively reduces bronchial obstruction and eliminates air resistance in the lungs while demonstrating antitussive, antipyretic, analgesic, and anti-inflammatory properties .
Multiple Mechanisms of Action
Fenspiride operates through several complementary mechanisms that explain its clinical effects:
Anti-inflammatory Effects
The compound inhibits the calcium signal evoked by inflammatory peptide formyl-Met-Leu-Phe (fMLP) in peritoneal macrophages, albeit at concentrations (approximately 1 mM) significantly higher than therapeutic levels (approximately 1 μM) . Additionally, fenspiride blocks Na⁺-H⁺ antiport activation by fMLP with an IC₅₀ of 3.1 ± 1.9 nM and by PMA (phorbol 12-myristate 13-acetate) with an IC₅₀ of 9.2 ± 3.1 nM .
Respiratory Effects
Research demonstrates that fenspiride possesses anti-bronchoconstriction activity, anti-secretory properties, and reduces the activity of phospholipase A2 and the release of proinflammatory leukotrienes . The compound has a clinically proven ability to increase ciliary activity in the bronchial epithelium and normalize bronchial secretions .
Neurogenic Pathway Modulation
In animal studies, fenspiride at low doses (0.15 mg/kg) exhibited interaction with nerve endings of bronchial capsaicin-sensitive nerve C-fibers, preventing neurogenic inflammation . At higher doses (15 mg/kg), it demonstrated direct relaxing action on smooth muscle cells .
Pharmacokinetic Profile
Absorption and Bioavailability
Following oral administration as a tablet, fenspiride exhibits relatively slow absorption characteristics. The maximum plasma concentration (206 ng/ml) is achieved approximately 6 hours post-administration . The absolute bioavailability is remarkably high at 90%, indicating efficient absorption from the gastrointestinal tract .
Distribution and Elimination
After intravenous administration, fenspiride demonstrates a plasma clearance of approximately 184 ml/min and a moderately large apparent volume of distribution (215 L) . The elimination half-life ranges from 14 to 16 hours, regardless of administration route .
Pharmacokinetic Parameters
Table 1: Key Pharmacokinetic Parameters of Fenspiride
Parameter | Value | Administration Route | Population |
---|---|---|---|
Elimination Half-life | 16 h | Oral (80 mg single dose) | Healthy adult males (fasted) |
Elimination Half-life | 14 h | Intravenous (80 mg single dose) | Healthy adult males (fasted) |
Maximum Plasma Concentration | 206 ng/ml | Oral (80 mg single dose) | Healthy adult males |
Time to Maximum Concentration | 6 h | Oral (80 mg single dose) | Healthy adult males |
Absolute Bioavailability | 90% | Oral (single dose) | Healthy adult males |
Plasma Clearance | 184 ml/min | Intravenous (single dose) | Healthy adult males |
Volume of Distribution | 215 L | Intravenous (single dose) | Healthy adult males |
Clinical Applications and Therapeutic Uses
Chronic Obstructive Pulmonary Disease (COPD)
Fenspiride has been extensively studied in COPD management. The pathophysiology of COPD involves chronic inflammation of the upper airways, pulmonary parenchyma, and pulmonary vasculature, with cellular infiltration by neutrophils, macrophages, T lymphocytes, and eosinophils . Fenspiride's anti-inflammatory, anti-bronchoconstrictive, and anti-secretory activities make it valuable in treating this condition .
Chronic Sinusitis
Fenspiride has demonstrated effectiveness in treating chronic sinusitis by reducing inflammation of the sinus mucosa, improving drainage, and preventing stasis of pathological secretions . By reducing oedema, fenspiride decreases congestion and restores normal volume and viscosity of secretions .
Acute Respiratory Conditions
Clinical evidence supports fenspiride's efficacy in various acute respiratory conditions, including acute bronchitis and acute otitis media in children . Its combined anti-inflammatory and bronchodilatory effects provide symptomatic relief in these conditions.
Dosage and Administration
Recommended Dosage Regimens
Table 2: Recommended Dosage of Fenspiride
Formulation | Recommended Dosage | Maximum Daily Dose |
---|---|---|
Tablets (80 mg) | One tablet two to three times daily | 240 mg (3 tablets) |
Syrup | 45-90 milliliters (3-6 tablespoons) daily | 90 milliliters |
The predominant route of administration is oral, either as tablets or syrup .
Clinical Efficacy Evidence
Efficacy in Chronic Obstructive Pulmonary Disease
In patients with moderate chronic obstructive pulmonary disease, fenspiride therapy has demonstrated improvement in external respiratory function parameters, including FEV1, FVC, FEF 50-75, and PEF . Additionally, biochemical improvements were observed, with decreased levels of dienic conjugates and malonic dialdehyde, increased alpha-tocopherol in platelet membranes, and reduced functional activity of platelets .
Efficacy in Chronic Sinusitis
A randomized, double-blind, placebo-controlled study evaluated fenspiride (80 mg administered three times daily for one month) in chronic sinusitis patients . The primary efficacy criterion was change in computed tomography scores of paranasal sinuses measured using the V. Lund scale .
Table 3: Computed Tomography Results in Chronic Sinusitis Patients
Group | Baseline Score | Final Score | Change | Percentage Change | Statistical Significance |
---|---|---|---|---|---|
Fenspiride | 8.54 | 7.57 | 0.97 decrease | 11.4% decrease | p=0.008 |
Placebo | 9.25 | 9.27 | 0.02 increase | 0.2% increase | Not significant |
The percentage of patients experiencing worsening (defined as ≥1 point increase) was significantly lower in the fenspiride group (15.2%) compared to the placebo group (35.4%)(p=0.025) .
Effects on Clinical Symptoms
In chronic sinusitis, fenspiride significantly improved clinical symptoms including nasal obstruction, rhinorrhea, and pain . After 10 days of treatment, 73.6% of patients in the fenspiride group showed improvement in nasal obstruction compared to 33.3% in the placebo group (p=0.002) . Similarly, 73.7% of fenspiride-treated patients experienced improvement in rhinorrhea versus 27.8% in the placebo group (p=0.011) .
Guinea Pig Models
In guinea pig studies, aerosolized fenspiride (1 mg/ml) caused a 58% reversal of capsaicin-induced bronchoconstriction, while intravenous fenspiride (1 mg/kg) resulted in a 45% reversal of citric acid-induced bronchoconstriction . Aerosolized fenspiride (3 and 10 mg/ml) also significantly reduced capsaicin-induced cough .
Rat Models
In rats with experimentally induced chronic obstructive pulmonary disease (60-day exposure to nitrogen dioxide), fenspiride administration during the acute stage abolished the constricting effect of the pollutant on bronchial smooth muscles . Low-dose fenspiride (0.15 mg/kg) prevented neurogenic inflammation, as confirmed by the absence of typical structural lung changes .
Adverse Event | Incidence | Dosage Regimen | Population |
---|---|---|---|
Allergy | 4% | 80 mg twice daily (oral) | Adult patients with respiratory conditions |
Gastric pain | Rare | Standard therapeutic doses | Mixed adult population |
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